3-Methylthiopropylglucosinolate

CAS No.:

Cat. No.: VC1928244

Molecular Formula: C11H20NO9S3-

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20NO9S3- |

|---|---|

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | [(Z)-[4-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |

| Standard InChI | InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/p-1/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |

| Standard InChI Key | ZCZCVJVUJGULMO-IIPHORNXSA-M |

| Isomeric SMILES | CSCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

| Canonical SMILES | CSCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

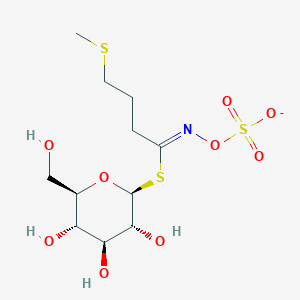

Glucoiberverin is scientifically classified as 3-(methylthio)propyl-glucosinolate or 3-(methylsulfanyl)propyl-glucosinolate. The compound has a molecular formula of C₁₁H₂₀NO₉S₃⁻ and a molecular weight of 406.5 g/mol . According to the IUPAC nomenclature system, its standard name is [(E)-[4-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate .

The structural characteristics of glucoiberverin include a glucose moiety (β-D-glucopyranose) attached via a sulfur atom to the aglycone portion, which contains the characteristic 3-(methylthio)propyl side chain. The central carbon of the aglycone forms a C=N bond with a nitrogen atom that is further connected to a sulfate group, creating the distinctive glucosinolate structure .

Physicochemical Properties

Table 1: Physicochemical Properties of Glucoiberverin

| Property | Value | Analytical Method |

|---|---|---|

| Molecular Weight | 406.5 g/mol | PubChem 2.1 Computation |

| XLogP3-AA | -1 | XLogP3 3.0 Computation |

| Hydrogen Bond Donors | 4 | Cactvs 3.4.6.11 Computation |

| Hydrogen Bond Acceptors | 12 | Cactvs 3.4.6.11 Computation |

| Rotatable Bonds | 8 | Cactvs 3.4.6.11 Computation |

| Exact Mass | 406.03001974 Da | PubChem 2.1 Computation |

| SMILES Notation | CSCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1C@@HO | OEChem 2.3.0 |

The relatively high polarity of glucoiberverin, indicated by its negative XLogP3-AA value, reflects its water solubility, while the significant number of hydrogen bond donors and acceptors suggests its capacity for diverse intermolecular interactions .

Metabolic Pathways and Degradation Products

Enzymatic Hydrolysis

When plant tissues containing glucoiberverin are damaged, the compound comes into contact with the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147), which catalyzes its hydrolysis. This enzymatic reaction results in the formation of glucose and an unstable aglycone intermediate that spontaneously rearranges to form various products, with 3-(methylthio)propyl isothiocyanate (iberverin) being the predominant degradation product .

The hydrolysis reaction can be represented as:

Glucoiberverin + Myrosinase → Glucose + [Unstable intermediate] → 3-(Methylthio)propyl isothiocyanate + Sulfate

Degradation Products

Research on Calepina irregularis has revealed that the profile of degradation products varies depending on the hydrolysis conditions :

Table 2: Distribution of Major Degradation Products from Glucoiberverin Under Different Conditions

| Degradation Condition | 3-(Methylthio)propyl isothiocyanate (%) | Other Products |

|---|---|---|

| Thermal Degradation (Distillate) | 95.6% | Minor components (4.4%) |

| Exogenous Myrosinase Hydrolysis | 57.8% | 3-(Methylsulfinyl)propyl isothiocyanate (16.7%), Others (25.5%) |

| Endogenous Myrosinase Hydrolysis | 41.0% | 3-(Methylsulfinyl)propyl isothiocyanate (40.0%), Ethyl isothiocyanate (5.7%), Others (13.3%) |

The degradation product 3-(methylthio)propyl isothiocyanate, also known as iberverin, has been chemically characterized as follows:

-

Chemical Formula: C₅H₉NS₂

-

Molecular Weight: 147.262 g/mol

-

IUPAC Name: 1-Isothiocyanato-3-(methylsulfanyl)propane

In addition to isothiocyanates, other degradation products such as nitriles may form under certain conditions. For example, 4-(methylthio)butanenitrile (iberverin nitrile) has been identified as a minor degradation product (0.8%) in plant autolysates .

Occurrence in Plants and Biological Significance

Biological Functions

As a member of the glucosinolate family, glucoiberverin is thought to participate in several important biological functions:

-

Plant defense against herbivores and pathogens

-

Signaling molecules in plant-insect and plant-microbe interactions

-

Regulation of plant growth and development

-

Sulfur storage and metabolism

The enzymatic hydrolysis products, particularly isothiocyanates, are generally more bioactive than the parent glucosinolates and contribute significantly to the plant's defense mechanisms .

Analytical Methods for Detection and Quantification

Indirect Analysis via Degradation Products

The most common approach for analyzing glucoiberverin involves indirect methods based on the detection of its degradation products. These methods typically include:

-

Enzymatic hydrolysis (using exogenous myrosinase)

-

Thermal degradation

-

Autolysis (relying on endogenous myrosinase)

The resulting volatile compounds, particularly 3-(methylthio)propyl isothiocyanate, can then be isolated and analyzed .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has proven to be a particularly effective technique for the analysis of glucoiberverin-derived volatiles. This analytical approach enables both the identification and quantification of degradation products, providing valuable insights into the glucosinolate profile of plant samples .

In studies of Calepina irregularis, GC-MS analysis revealed significant differences in the volatile profiles obtained through different degradation methods, with thermal degradation yielding almost exclusively 3-(methylthio)propyl isothiocyanate (95.6%), while enzymatic hydrolysis produced a more diverse mixture of compounds .

Structural Relationships and Conversions

Related Compounds

Glucoiberverin belongs to a broader family of aliphatic glucosinolates that share structural similarities. Some closely related compounds include:

-

Glucoiberin (3-(methylsulfinyl)propyl glucosinolate) - Differs by the oxidation state of the sulfur atom

-

Glucocheirolin (3-(methylsulfonyl)propyl glucosinolate) - Contains a sulfonyl group instead of the methylthio group

-

3-Methylthiopropyl-desulfoglucosinolate - The desulfo form of glucoiberverin, lacking the sulfate group on the nitrogen atom

Metabolic Conversions

Glucoiberverin can undergo various metabolic conversions in plants, including:

-

Oxidation of the methylthio group to form glucoiberin (methylsulfinyl derivative)

-

Further oxidation to form glucocheirolin (methylsulfonyl derivative)

These conversions reflect the dynamic nature of glucosinolate metabolism in plants and contribute to the diversity of these compounds in different species and under various environmental conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume